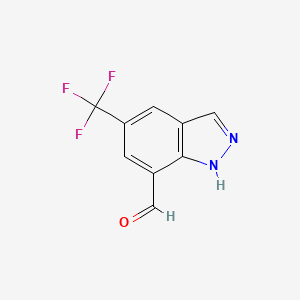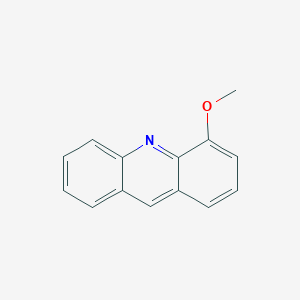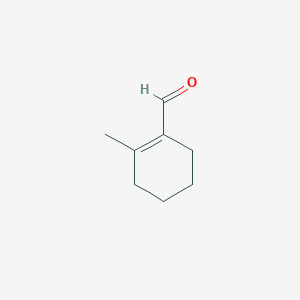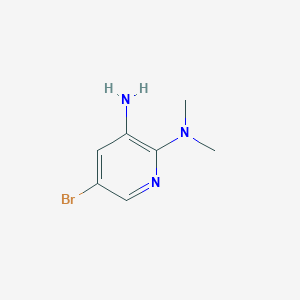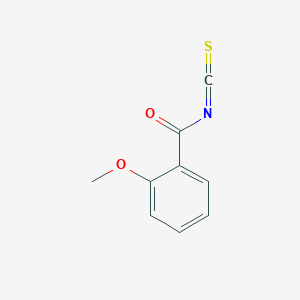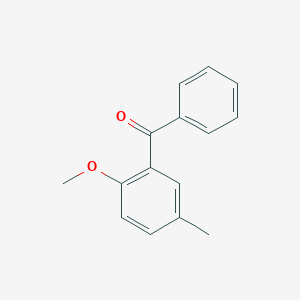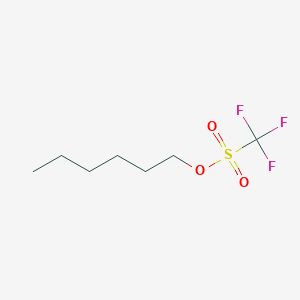
Methanesulfonic acid, trifluoro-, hexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid (MsOH) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Trifluoromethanesulfonic acid, also known as Triflic acid, is a sulfonic acid with the chemical formula CF3SO3H . It is one of the strongest known acids .
Synthesis Analysis
The first commercial production of Methanesulfonic acid was developed in the 1940s by Standard Oil of Indiana, based on oxidation of dimethylsulfide by O2 from air . Trifluoromethanesulfonic acid is produced industrially by electrochemical fluorination (ECF) of methanesulfonic acid .Molecular Structure Analysis
The molecular structure of Methanesulfonic acid is H3C−S(=O)2−OH . For Trifluoromethanesulfonic acid, the molecular structure is CF3SO3H .Chemical Reactions Analysis
Trifluoromethanesulfonic acid is useful in protonations because the conjugate base of triflic acid is nonnucleophilic . It is also used as an acidic titrant in nonaqueous acid-base titration .Physical And Chemical Properties Analysis
Methanesulfonic acid has a clear, colorless appearance, a density of 1.48 g/cm3, a melting point of 17 to 19 °C, and is miscible in water . Trifluoromethanesulfonic acid is a colorless liquid with a density of 1.696 g/mL, a melting point of -40 °C, and a boiling point of 162 °C .Mécanisme D'action
Safety and Hazards
Methanesulfonic acid is considered hazardous and can cause severe skin burns and eye damage . Trifluoromethanesulfonic acid is also considered hazardous, with risks including flammability, acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Propriétés
Numéro CAS |
53059-88-4 |
|---|---|
Formule moléculaire |
C7H13F3O3S |
Poids moléculaire |
234.24 g/mol |
Nom IUPAC |
hexyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H13F3O3S/c1-2-3-4-5-6-13-14(11,12)7(8,9)10/h2-6H2,1H3 |
Clé InChI |
TZHLRBCSJJHPSC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

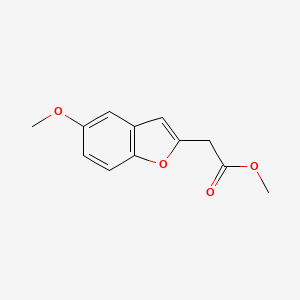
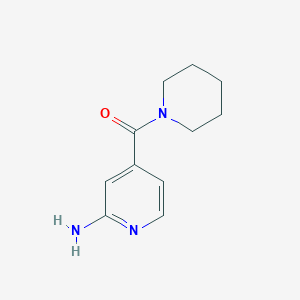

![2-Iodo-5-methylbenzo[d]thiazole](/img/structure/B8765741.png)
